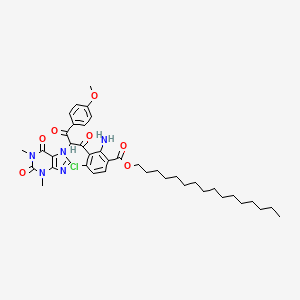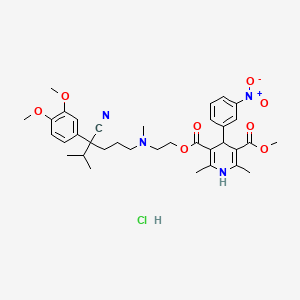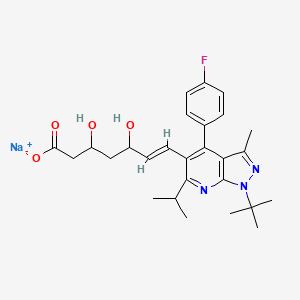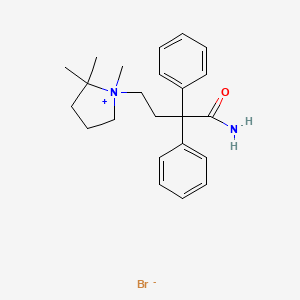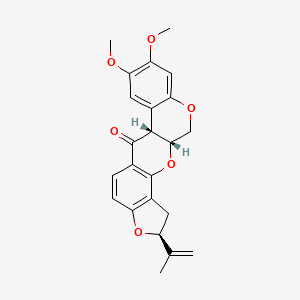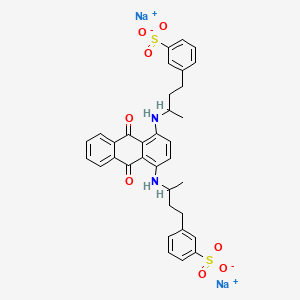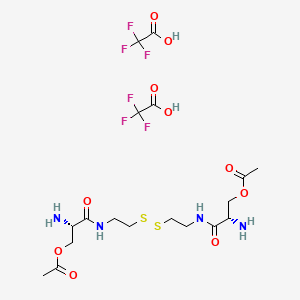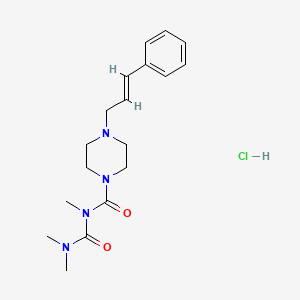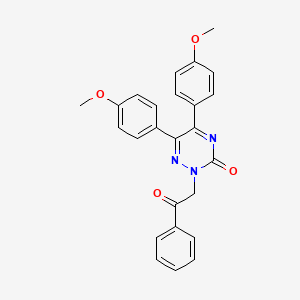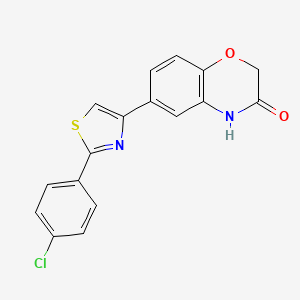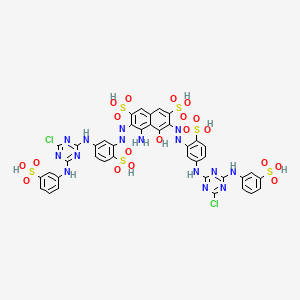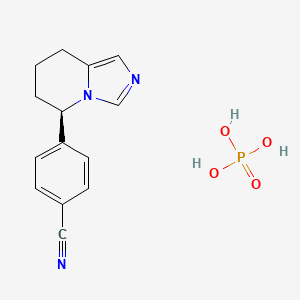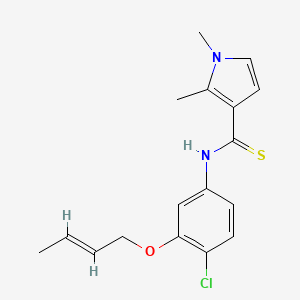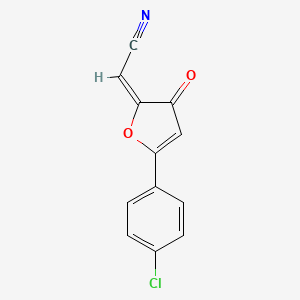
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a furan ring with a nitrile group
Preparation Methods
The synthesis of (5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile typically involves a multi-step process. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate compound. This intermediate is then converted into the desired product through further chemical reactions .
Chemical Reactions Analysis
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with the viral enzyme activity or binding to viral RNA/DNA. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound also contains a chlorophenyl group but differs in its heterocyclic ring structure, leading to different chemical properties and applications.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a thiadiazole ring and exhibits different biological activities, such as antiviral and antifungal properties.
Properties
CAS No. |
97180-87-5 |
|---|---|
Molecular Formula |
C12H6ClNO2 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
(2E)-2-[5-(4-chlorophenyl)-3-oxofuran-2-ylidene]acetonitrile |
InChI |
InChI=1S/C12H6ClNO2/c13-9-3-1-8(2-4-9)12-7-10(15)11(16-12)5-6-14/h1-5,7H/b11-5+ |
InChI Key |
VXYQRSKCTQIOBA-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)/C(=C\C#N)/O2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C(=CC#N)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


